8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one
Overview
Description
8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group at the 8th position and a 2-methoxybenzoyl group at the 3rd position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the condensation of 8-methoxychromen-2-one with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to anti-inflammatory effects.
Scavenging of free radicals: Contributing to its antioxidant properties.
Induction of apoptosis: In cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various biological assays.
6,7-dimethoxycoumarin: Studied for its potential anti-inflammatory and antioxidant activities.
4-hydroxycoumarin: A precursor for the synthesis of anticoagulant drugs like warfarin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
8-methoxy-3-(2-methoxybenzoyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-14-8-4-3-7-12(14)16(19)13-10-11-6-5-9-15(22-2)17(11)23-18(13)20/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYADQGXDFBIFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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